3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol 3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17625965
InChI: InChI=1S/C8H12BrNOS/c1-5-6(9)4-8(12-5)7(11)2-3-10/h4,7,11H,2-3,10H2,1H3
SMILES:
Molecular Formula: C8H12BrNOS
Molecular Weight: 250.16 g/mol

3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol

CAS No.:

Cat. No.: VC17625965

Molecular Formula: C8H12BrNOS

Molecular Weight: 250.16 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol -

Specification

Molecular Formula C8H12BrNOS
Molecular Weight 250.16 g/mol
IUPAC Name 3-amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol
Standard InChI InChI=1S/C8H12BrNOS/c1-5-6(9)4-8(12-5)7(11)2-3-10/h4,7,11H,2-3,10H2,1H3
Standard InChI Key NQBMMCQHVTYWII-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(S1)C(CCN)O)Br

Introduction

3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. It contains an amino group, a bromine atom, and a methylthio group attached to a thiophene ring, making it versatile for various chemical modifications and biological interactions.

Synthesis

The synthesis of 3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol typically involves multi-step organic synthesis techniques. Each step requires careful control of conditions to ensure high yields and purity.

Potential Applications

This compound holds potential applications in drug development due to its unique structure and potential biological activities. Studies on its interactions with biological targets are essential for understanding its pharmacological profile. Preliminary interaction studies suggest that compounds with similar structures may exhibit significant interactions with neurotransmitter systems, indicating a need for further exploration.

Related Compounds

Several compounds share structural similarities with 3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol. Notable examples include:

Compound NameMolecular FormulaMolecular WeightKey Features
3-Amino-3-(3-bromo-5-methylphenyl)propan-1-olC₁₀H₁₄BrNO244.13 g/molContains a phenyl group instead of thiophene
3-(5-Methylthiophen-2-yl)propan-1-amineC₇H₁₁NS155.26 g/molLacks bromine; simpler structure
(3R)-3-amino-3-(4-bromo(2-thienyl))propan-1-olC₇H₁₀BrNOS236.13 g/molSimilar thiophene structure but different substitution pattern

Safety and Handling

Handling of 3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol requires caution due to potential hazards. It is advised to follow standard safety protocols for organic compounds, including the use of protective gear and adherence to GHS guidelines.

Research Findings

Research on this compound is ongoing, with a focus on its potential therapeutic applications. Its unique structure, featuring both an amino group and a brominated thiophene, distinguishes it from other compounds and enhances its biological activity and application scope.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator